molecular formula C8H10N2 B12095290 7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12095290
M. Wt: 134.18 g/mol
InChI Key: NNABEBVUYQHOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. The reaction conditions often include heating the reaction mixture in the presence of a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The compound’s ability to bind to these targets is attributed to its unique structural features and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H10N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2,4,10H,3,5H2,1H3

InChI Key

NNABEBVUYQHOMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)CCN2

Origin of Product

United States

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